1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Palladium-catalyzed cross-coupling Heterocyclic synthesis C-C bond formation

Crucial 4-acetyl pyrazole regioisomer for successful reaction pathways. The 4-acetyl group on this 1-phenyl-3-methylpyrazole scaffold is a superior precursor for Claisen condensations and α,β-unsaturated ketone constructions—unlike sterically hindered 5-acetyl or regioselective 3-acetyl analogs. Validated by NMR/MS, it ensures isomeric purity confirmation. Serves as a strategic entry point for hit-to-lead optimization via Pd cross-coupling. Derivatives show potent antibacterial activity (MIC 3.125 μg/mL vs. B. subtilis, matching chloramphenicol). Procure with confidence for reproducible, high-impact heterocyclic synthesis.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 105223-85-6
Cat. No. B1315436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
CAS105223-85-6
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1C(=O)C)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O/c1-9-12(10(2)15)8-14(13-9)11-6-4-3-5-7-11/h3-8H,1-2H3
InChIKeyDPLBGBYVVKEXDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 105223-85-6): A 4-Acetyl Pyrazole Building Block for Heterocyclic Synthesis and Medicinal Chemistry


1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 105223-85-6) is a 4-acetyl-substituted N-phenylpyrazole derivative with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol [1]. The compound features a ketone functional group at the C-4 position of the pyrazole ring adjacent to a 3-methyl and N-1-phenyl substituent . This specific substitution pattern positions the molecule as a versatile electrophilic intermediate for the construction of more complex heterocyclic systems via condensation, cross-coupling, and cycloaddition pathways [2].

Why 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 105223-85-6) Cannot Be Substituted by 3- or 5-Acetyl Pyrazole Isomers in Synthetic Campaigns


The acetyl group's ring position is the primary determinant of a pyrazole derivative's reactivity profile and downstream synthetic utility. In 1-phenyl-3-methylpyrazole systems, the 4-acetyl isomer (CAS 105223-85-6) exhibits electrophilic character at the carbonyl carbon that is distinctly different from 3-acetyl or 5-acetyl analogs due to differing electronic environments and steric accessibility [1]. Specifically, the 4-acetyl group serves as a superior precursor for Claisen-type condensations and for generating α,β-unsaturated ketone intermediates (chalcone analogs) that are essential for constructing pyrazoline and fused pyrazole heterocycles [2]. In contrast, 5-acetyl analogs are often sterically hindered by the adjacent N-phenyl group, and 3-acetyl isomers present different regioselectivity in cyclocondensation reactions. Consequently, procuring the specific 4-acetyl regioisomer is not a matter of vendor preference but a structural requirement for achieving the intended reaction pathway and product profile in multi-step syntheses.

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 105223-85-6) in Synthesis and Biological Systems


Differentiation via Cross-Coupling Reactivity: Superior Performance of 4-Acetyl Pyrazole in Pd-Catalyzed Transformations

The 4-acetyl pyrazole scaffold (CAS 105223-85-6) is uniquely amenable to Pd-catalyzed cross-coupling at the ortho-position of the N-phenyl ring. This reactivity enables the construction of 3-substituted pyrazole-4-carbaldehydes and ethanones, a transformation that is not generalizable across all pyrazole acetyl isomers [1]. Quantitative yield data for the synthesis of related 1-phenyl-1H-pyrazole-4-carbaldehydes and ethanones from the corresponding 4-acetyl precursor were reported in the range of 41% to 76% depending on the substituent, demonstrating the synthetic tractability of this specific substitution pattern [1].

Palladium-catalyzed cross-coupling Heterocyclic synthesis C-C bond formation

Derivative Antibacterial Activity: Comparable Potency to Chloramphenicol Against Bacillus subtilis

A derivative synthesized from the 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone precursor (which incorporates the core scaffold of CAS 105223-85-6) demonstrated antibacterial activity equal to the reference drug chloramphenicol [1]. Specifically, compound 12 (1-(5-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)-2-methylfuran-3-yl)ethanone) exhibited a MIC of 3.125 μg/mL against Bacillus subtilis, matching the MIC of chloramphenicol (3.125 μg/mL) in the same assay system [1].

Antimicrobial screening MIC determination Pyrazole derivatives

Derivative Antifungal Activity: Moderate Potency Against Fusarium oxysporum and Botrytis fabae

Further evaluation of derivatives built from the 4-ethanone pyrazole core revealed antifungal activity against phytopathogenic fungi [1]. Two derivatives (compounds 7 and 13) demonstrated MIC values of 6.25 μg/mL against both Fusarium oxysporum and Botrytis fabae [1]. While the standard comparator MIC values were not explicitly tabulated in the same experimental set, the activity level is consistent with a moderate antifungal profile, distinguishing these derivatives from pyrazoles that show no activity against these specific fungal strains [1].

Antifungal screening Agricultural fungicides Pyrazole-fused heterocycles

Analytical Characterization: Confirmed Identity via Spectroscopic Fingerprint for Quality Assurance

The compound has been fully characterized by NMR and GC-MS, providing a reproducible spectroscopic fingerprint that distinguishes it from isomeric or structurally similar impurities [1]. The 1H NMR spectrum and mass spectrum (GC-MS) are available in the SpectraBase database (Spectrum ID: LQM7nB1EveI), offering a definitive reference for identity verification and purity assessment during procurement and use [1].

NMR spectroscopy Mass spectrometry Quality control

Targeted Application Scenarios for 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 105223-85-6) Based on Quantitative Evidence


Scaffold for Pd-Catalyzed Diversification in Medicinal Chemistry Libraries

This compound serves as an ideal starting material for constructing 3-substituted 1-phenyl-1H-pyrazole-4-ethanone libraries via Pd-catalyzed cross-coupling [1]. The quantitative yield data (41-76%) supports its use in parallel synthesis for hit-to-lead optimization programs, particularly where ortho-functionalization of the N-phenyl ring is desired to explore structure-activity relationships [1].

Precursor for Antibacterial Lead Development Targeting Gram-Positive Pathogens

Derivatives synthesized from this core scaffold have demonstrated MIC values of 3.125 μg/mL against Bacillus subtilis, matching the potency of chloramphenicol [2]. This validated activity profile makes CAS 105223-85-6 a strategic procurement choice for research groups engaged in the discovery of novel antibacterial agents, particularly those targeting drug-resistant Gram-positive strains [2].

Building Block for Antifungal Screening Libraries in Agrochemical Discovery

The moderate antifungal activity (MIC = 6.25 μg/mL) observed for derivatives against Fusarium oxysporum and Botrytis fabae [2] positions this pyrazole-4-yl ethanone as a viable entry point for developing agricultural fungicides. Procurement of this intermediate is warranted for agrochemical discovery teams seeking to diversify their screening decks with heterocyclic scaffolds that exhibit phytopathogen-relevant activity [2].

Quality-Controlled Intermediate for Multi-Step Heterocyclic Synthesis

With validated NMR and MS spectroscopic reference data available [3], this compound can be procured and incorporated into multi-step synthetic routes with high confidence in identity and purity. This reduces the analytical burden associated with verifying isomeric purity, a common challenge when working with regioisomeric acetyl pyrazoles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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